N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide; hydrochloride is a synthetic pyrazole carboxamide derivative characterized by a pyrazole core substituted with a tert-butyl group at position 1, a methyl group at position 5, and a carboxamide-linked aminocycloheptylmethyl moiety. The hydrochloride salt enhances its solubility and bioavailability, a common strategy in pharmaceutical chemistry . Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and enzyme inhibitory properties, owing to their ability to mimic natural substrates in enzymatic reactions . This compound’s structural complexity, particularly the seven-membered cycloheptyl ring, introduces steric and conformational effects that may influence its binding to biological targets .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.ClH/c1-13-11-14(20-21(13)16(2,3)4)15(22)19-12-17(18)9-7-5-6-8-10-17;/h11H,5-10,12,18H2,1-4H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKJTQAYXQDESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NCC2(CCCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions. The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the pyrazole derivative. The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamides are a versatile class of compounds with diverse biological applications. Below, the target compound is compared to structurally and functionally related derivatives based on substituent effects, biological activity, and molecular interactions.
Structural and Functional Comparison
Substituent Effects
- Methyl Group (Position 5): Unlike penflufen’s 5-fluoro group, the methyl substituent lacks electronegativity but may contribute to hydrophobic interactions in enzyme binding pockets .
- Aminocycloheptylmethyl Group: The seven-membered cycloheptyl ring introduces conformational flexibility and unique hydrophobic interactions compared to smaller cyclic or aromatic amines in other derivatives .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral pyrazole carboxamides, a critical factor for bioavailability .
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and possibly antitumor effects. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, which is a common motif in many biologically active compounds. The presence of the aminocycloheptyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Molecular Formula : CHNO·HCl
Molecular Weight : Approximately 279.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : Use of various amines and carboxylic acids.
- Solvents : Reactions can be performed in polar aprotic solvents or solvent-free conditions to enhance yields.
- Techniques : Monitoring through thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Biological Activity
Research indicates that compounds containing pyrazole derivatives exhibit a variety of biological activities:
- Anti-inflammatory Activity : this compound may inhibit cyclooxygenase enzymes, which are key players in inflammatory pathways.
- Analgesic Effects : The compound could modulate neurotransmitter systems, contributing to pain relief mechanisms.
- Antitumor Potential : Preliminary studies suggest that similar pyrazole derivatives have shown promise in cancer therapy by targeting specific tumor pathways.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various receptors or enzymes involved in disease pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-1-methyl-3-propylpyrazole-5-carboxamide | Pyrazole ring, propyl group | Anti-inflammatory properties |
| 1-(tert-butyl)-3-methylpyrazole | Tert-butyl group, methyl substitution | Potential anti-cancer activity |
| 5-methylpyrazole-3-carboxylic acid | Carboxylic acid functionality | Used in synthesis of pharmaceuticals |
This comparison highlights the diversity within pyrazole derivatives and their potential unique biological activities. The specific aminocycloheptyl substitution in this compound may confer distinct pharmacological properties compared to its counterparts.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that similar compounds effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
- Analgesic Properties Investigation : Research indicated that certain pyrazole derivatives could significantly alleviate pain in preclinical trials by inhibiting specific pain pathways.
- Antitumor Activity Assessment : Investigations into the antitumor potential revealed that some pyrazole compounds exhibited cytotoxic effects against various cancer cell lines.
Q & A
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- In silico platforms :
- SwissADME : Predict logP (lipophilicity) and blood-brain barrier permeability .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., amine reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
